![molecular formula C18H25N5O4 B2761912 ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 887464-22-4](/img/structure/B2761912.png)
ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a synthetic chemical with a unique structure that places it within the family of imidazo-purines. It is known for its varied applications in scientific research, particularly in the fields of chemistry and biology. This article delves into the preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves multi-step organic synthesis starting from readily available precursors. The key steps involve the formation of the imidazo[2,1-f]purine core, followed by functional group modifications. These steps typically require:
Condensation reactions.
N-alkylation processes.
Esterification reactions.
Each step necessitates specific conditions such as controlled temperature, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or sodium hydride (NaH).
Industrial Production Methods
For industrial-scale production, optimized synthetic routes are employed to maximize yield and purity. This often involves using high-throughput chemical reactors and process automation. Industrial conditions usually ensure minimal environmental impact and cost efficiency through recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Reduction reactions often employ reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions are common, particularly involving halogenated precursors.
Common Reagents and Conditions
Oxidizing Agents: : H₂O₂, KMnO₄, OsO₄.
Reducing Agents: : LiAlH₄, NaBH₄, catalytic hydrogenation.
Conditions: : Vary from room temperature to elevated temperatures (e.g., 100°C), with specific solvents like DCM, methanol, or ethanol.
Major Products Formed
Oxidation produces the corresponding carboxylic acids or ketones.
Reduction yields alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivities.
Synthesis: : Acts as a building block for complex organic molecules.
Biology
Enzyme Inhibition: : Inhibits specific enzymes in biochemical pathways, aiding in the study of metabolic processes.
Probes: : Used in molecular biology as a probe to study nucleic acid interactions.
Medicine
Drug Development: : Potentially active in pharmacological studies, particularly in anti-cancer or anti-viral research.
Diagnostics: : Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: : Incorporation into polymer matrices for enhanced material properties.
Agriculture: : Used in the synthesis of agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : It can bind to nucleic acids, proteins, or enzymes, modulating their activity.
Pathways Involved: : Interacts with pathways like DNA replication, transcription, or enzymatic catalysis.
Comparison with Similar Compounds
Compared to other imidazo-purines:
8-Butyl Derivative: : Unique due to its specific substitution pattern that affects its reactivity and binding affinity.
Dimethyl Variants: : The dimethyl groups confer distinct steric and electronic properties, differentiating it from non-methylated analogs.
List of Similar Compounds
Ethyl 3-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)propanoate
Ethyl 3-(8-butyl-2-oxo-1,7-dimethyl-1H-imidazo[2,1-f]purin-3(2H,4H)-yl)propanoate
8-Butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine
These comparisons highlight the uniqueness of ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, particularly in terms of its synthetic accessibility and diverse applications across multiple fields.
Properties
IUPAC Name |
ethyl 3-(6-butyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-5-7-9-21-12(3)11-23-14-15(19-17(21)23)20(4)18(26)22(16(14)25)10-8-13(24)27-6-2/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZLZGUHYFZEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
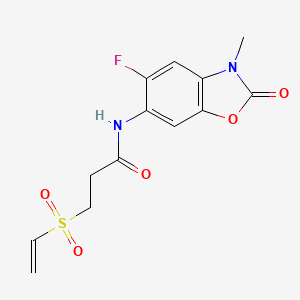
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)
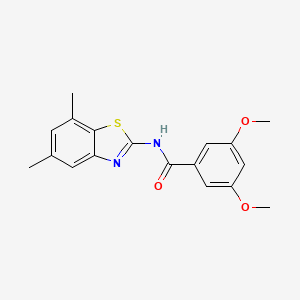
![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)
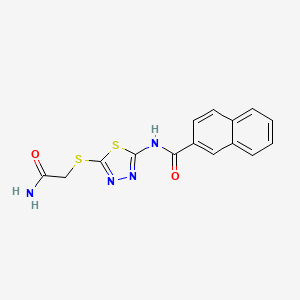
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)
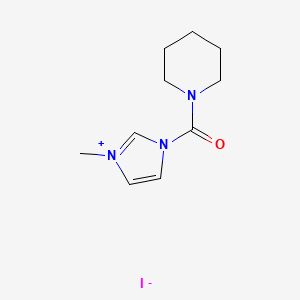
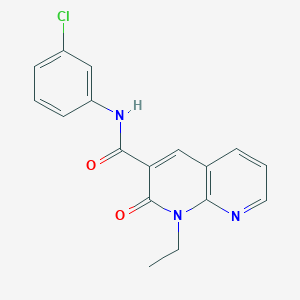
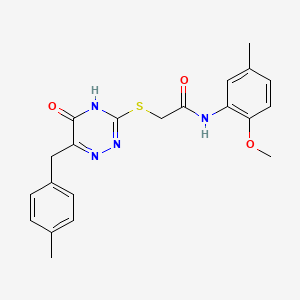
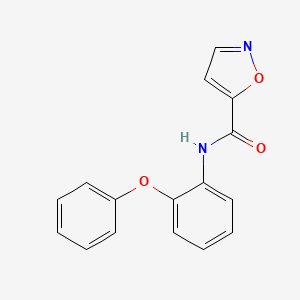
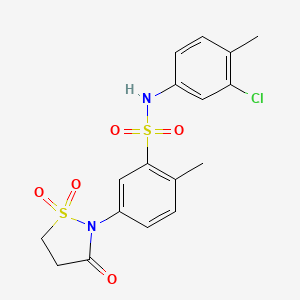
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2761851.png)
![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)
